Cas no 477885-65-7 (2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide)

2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide is a specialized organic compound featuring a chloro-substituted benzamide moiety fused with a dioxane-derived heterocyclic structure. This unique molecular architecture imparts reactivity and selectivity, making it valuable in synthetic chemistry applications, particularly as an intermediate in the preparation of more complex pharmacologically active molecules. The presence of the dioxane ring enhances stability, while the chloro and carboxamide functionalities offer versatile sites for further chemical modifications. Its well-defined structure ensures consistent performance in coupling reactions and other transformations, supporting its use in medicinal chemistry and material science research.
2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide structure
477885-65-7 structure
商品名:2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide
CAS番号:477885-65-7
MF:
メガワット:
CID:4652889

2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide 化学的及び物理的性質

名前と識別子

    • 2-CHLORO-N-[(2,2-DIMETHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDEN)METHYL]BENZENECARBOXAMIDE
    • Benzamide, 2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-
    • 2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide

2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB579835-500mg
2-Chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide; .
477885-65-7
500mg
€678.60 2024-08-02
A2B Chem LLC
AI83393-1g
2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide
477885-65-7 >90%
1g
$1295.00 2024-04-19
A2B Chem LLC
AI83393-500mg
2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide
477885-65-7 >90%
500mg
$720.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617722-5mg
2-Chloro-N-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)benzamide
477885-65-7 98%
5mg
¥441.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617722-50mg
2-Chloro-N-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)benzamide
477885-65-7 98%
50mg
¥994.00 2024-05-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00905129-1g
2-Chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide
477885-65-7 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI83393-5mg
2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide
477885-65-7 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI83393-1mg
2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide
477885-65-7 >90%
1mg
$201.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617722-1mg
2-Chloro-N-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)benzamide
477885-65-7 98%
1mg
¥357.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617722-10mg
2-Chloro-N-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)benzamide
477885-65-7 98%
10mg
¥616.00 2024-05-12

2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide 関連文献

2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamideに関する追加情報

Introduction to 2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide (CAS No. 477885-65-7)

2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide (CAS No. 477885-65-7) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for further research and development in drug discovery. The presence of a chloro substituent, coupled with a benzenecarboxamide moiety and an acridine-based heterocyclic system, imparts distinct chemical properties that are being explored for their potential biological activity.

The molecular framework of 2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide is notable for its structural complexity. The acridine core, a well-known scaffold in medicinal chemistry, is fused with a dioxanone ring system, which introduces additional reactivity and potential binding interactions with biological targets. This structural motif has been extensively studied for its pharmacological properties, including antimicrobial and anticancer effects. The chloro group at the para position relative to the amide functionality further enhances the compound's electrophilicity, making it a versatile intermediate for synthesizing more complex derivatives.

In recent years, there has been a surge in interest regarding acridine derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their ability to interact with DNA and RNA, making them valuable in the development of therapeutic agents targeting nucleic acid-based diseases. The specific arrangement of functional groups in 2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide suggests potential applications in modulating enzyme activity and inhibiting the proliferation of pathogenic organisms. This has prompted researchers to explore its derivatives as candidates for novel drug formulations.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of electron-withdrawing and electron-donating groups within its structure allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties. Computational modeling studies have suggested that 2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide can effectively bind to various biological targets through hydrogen bonding and hydrophobic interactions. These interactions are critical for determining the compound's efficacy and selectivity in biological systems.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide, making it more accessible for large-scale screening programs. The synthesis involves multi-step reactions that highlight the compound's synthetic versatility. Researchers have leveraged modern catalytic methods to improve yields and reduce byproduct formation. These improvements have not only streamlined the production process but also opened new avenues for structural optimization.

The biological evaluation of CAS No. 477885-65-7 has revealed promising preliminary results. In vitro assays have demonstrated that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors as therapeutic agents for chronic inflammatory diseases. Additionally, preliminary toxicology studies suggest that 2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide is well-tolerated at moderate doses, indicating its potential for further development into a clinical candidate.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like CAS No. 477885-65-7. Predictive models have been developed to assess the compound's binding affinity to various targets based on its structural features. These models have helped prioritize compounds for experimental validation, significantly reducing the time and resources required for hit identification. As a result, researchers can now focus on optimizing lead compounds more efficiently.

The future prospects of CAS No. 477885-65-7 are exciting given its unique structural features and demonstrated biological activity. Further research is needed to fully elucidate its mechanism of action and explore its potential therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate this promising compound into viable therapeutic options for patients worldwide.

In conclusion,CAS No. 477885-65-7 represents a significant advancement in the field of medicinal chemistry. Its intricate molecular architecture and favorable biological properties make it an attractive candidate for drug development. As research continues to uncover new applications for this compound,it is poised to play a crucial role in addressing unmet medical needs across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:477885-65-7)2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide
A1225968
清らかである:99%
はかる:1g
価格 ($):550